2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Lipophilicity Drug-likeness ADME prediction

Choose this specific isobutyryl-capped morpholinopyridazin-piperazine for your CNS kinase inhibitor campaign. Its low tPSA (61.8 Ų) and XLogP3-AA (0.7) predict superior brain penetration over methoxyphenyl or pyrazinyl analogs. With only 3 rotatable bonds, SAR interpretation is unambiguous against extended acyl derivatives, and its patent exemplification in PI3K/mTOR inhibition (US10202379, Ref. Ex. 629) provides a validated starting point for hit-to-lead optimization.

Molecular Formula C16H25N5O2
Molecular Weight 319.409
CAS No. 898435-00-2
Cat. No. B2978049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one
CAS898435-00-2
Molecular FormulaC16H25N5O2
Molecular Weight319.409
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
InChIInChI=1S/C16H25N5O2/c1-13(2)16(22)21-7-5-19(6-8-21)14-3-4-15(18-17-14)20-9-11-23-12-10-20/h3-4,13H,5-12H2,1-2H3
InChIKeyXXSJWCQUBSBFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS 898435-00-2): Compound Identity and Research-Grade Procurement Context


2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS 898435-00-2) is a synthetic small molecule characterized by a morpholinopyridazine core linked to an isobutyryl-piperazine moiety. It has a molecular weight of 319.40 g/mol, a topological polar surface area (tPSA) of 61.8 Ų, and a calculated partition coefficient (XLogP3-AA) of 0.7 [1]. These properties place it within the drug-like chemical space, making it a candidate for medicinal chemistry campaigns targeting kinase inhibition or central nervous system (CNS) receptor modulation [2]. The compound is offered primarily as a research reagent by multiple vendors, typically at purities of ≥95%, and is intended for in vitro screening and structure-activity relationship (SAR) exploration .

Why 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one Cannot Be Substituted with Generic Morpholinopyridazine Analogs


Within the morpholinopyridazine-piperazine chemical class, minor structural modifications translate into substantial differences in molecular recognition, solubility, and metabolic stability. The target compound's specific isobutyryl N-acyl substituent on the piperazine ring critically influences both its conformational flexibility and its interaction with hydrophobic enzyme pockets, distinguishing it from linear acyl or aryl ketone analogs [1]. Generic substitution with a close analog—such as the butanoyl or cyclopentylpropanoyl congener—without head-to-head activity confirmation introduces risk of altered target engagement, pharmacokinetic profile, and cellular potency, as documented across kinase inhibitor SAR series [2]. The quantitative evidence below demonstrates that even single-methylene changes in the acyl chain can shift key parameters beyond acceptable tolerance ranges for hit-to-lead or probe compound campaigns.

Quantitative Differentiation Evidence for 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Isobutyryl vs. Butanoyl vs. Cyclopentylpropanoyl Analogs

The XLogP3-AA value for 2-methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is computed as 0.7 [1]. By comparison, the n-butanoyl analog (1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one) presents a higher XLogP3-AA of 1.2, while the cyclopentylpropanoyl analog (3-cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one) yields a significantly elevated XLogP3-AA of 2.4 [2][3]. The 0.5–1.7 log unit difference corresponds to a 3- to 50-fold shift in predicted octanol-water partitioning, directly impacting passive membrane permeability and solubility.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (tPSA) and Hydrogen Bond Acceptor Count: Impact on CNS Permeability

The compound possesses a tPSA of 61.8 Ų and 6 hydrogen bond acceptors (HBA) [1]. In contrast, the methoxyphenyl-methanone analog (CHEMBL1703014, (2-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone) exhibits a tPSA of 69.5 Ų and 6 HBA, while the pyrazinyl-methanone analog (pyrazin-2-yl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone reaches a tPSA of 93.7 Ų [2][3]. The target compound's lower tPSA places it near the optimal threshold of <70 Ų for passive blood-brain barrier penetration, whereas the pyrazinyl analog exceeds this threshold by >23 Ų, predicting markedly lower CNS exposure.

CNS drug design Blood-brain barrier permeability tPSA

Rotatable Bond Count and Molecular Flexibility: Influence on Entropic Binding Penalty

The compound contains 3 rotatable bonds, whereas the 3-cyclopentylpropanoyl analog has 5 and the 4-phenylbutanoyl analog (1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one) presents 6 rotatable bonds [1][2][3]. Each additional rotatable bond contributes approximately +0.7–1.2 kcal/mol to the conformational entropy penalty upon binding, meaning the two comparative analogs could suffer a 2–4 kcal/mol binding penalty. This translates to a potential 100- to 1000-fold reduction in binding affinity based solely on entropic considerations.

Conformational analysis Ligand efficiency Binding thermodynamics

Patent-Validated Piperazine Scaffold: Isobutyryl-Morpholinopyridazine vs. Other Piperazine Derivatives in Kinase Inhibition

The morpholinopyridazine-piperazine scaffold with an isobutyryl N-acyl cap is explicitly exemplified in US10202379 (Reference Example 629) as a privileged structure for kinase inhibition, particularly against PI3K and mTOR pathways [1]. In contrast, morpholinopyridazine-piperazine derivatives with aryl methanone caps (e.g., (4-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone) are predominantly claimed for distinct applications such as anti-inflammatory or analgesic use, rather than kinase-targeted programs [2]. This patent segregation indicates differentiated target selectivity profiles and distinct therapeutic positioning.

Kinase inhibitor Patent literature Scaffold validation

Optimal Application Scenarios for 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Probe Development

The combination of low tPSA (61.8 Ų), moderate lipophilicity (XLogP3-AA 0.7), and only 3 rotatable bonds makes this compound an optimal starting point for designing brain-penetrant kinase probes [1]. The tPSA advantage of -7.7 Ų over the methoxyphenyl analog and -31.9 Ų over the pyrazinyl analog places it within the established CNS MPO desirability range, predicting favorable brain-to-plasma ratios and reduced efflux transporter recognition.

PI3K/mTOR Pathway SAR Expansion

With explicit patent exemplification in PI3K/mTOR kinase inhibitor claims (US10202379, Reference Example 629), the compound serves as a validated anchor point for systematic SAR expansion [1]. Its isobutyryl cap provides a balanced hydrophobicity that can be incrementally modified to explore potency-selectivity trade-offs, while its reduced rotatable bond count (3 vs. 5–6 for extended acyl analogs) ensures interpretable SAR without confounding entropy-driven potency shifts.

Aqueous Solubility-Critical Biochemical Assays

The XLogP3-AA of 0.7 predicts aqueous solubility at least 3-fold higher than the butanoyl analog (XLogP3-AA 1.2) and approximately 50-fold higher than the cyclopentylpropanoyl analog (XLogP3-AA 2.4) [1]. For biochemical screening at compound concentrations exceeding 10 µM, this solubility margin reduces the risk of false negatives due to compound precipitation, making it preferable for high-concentration enzyme assays or fragment-based screening cascades.

Quote Request

Request a Quote for 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.